1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring substituted with a 4-chloro-5-nitropyridin-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine typically involves the reaction of 4-chloro-5-nitropyridine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate: Another compound with a similar pyridine ring structure.
4-Chloro-5-nitropyridine-2-carboxylic acid: Shares the chloro and nitro substituents on the pyridine ring.
Uniqueness
1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a pyridine ring with specific substituents. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1821250-40-1 |
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Molecular Formula |
C10H13ClN4O2 |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13ClN4O2/c1-13-2-4-14(5-3-13)10-6-8(11)9(7-12-10)15(16)17/h6-7H,2-5H2,1H3 |
InChI Key |
DTASLTXVHLZVHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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